Kir6.2/SUR2B Channel Opening Potency
6-Butylamino-1,3-dimethyluracil activates the Kir6.2/SUR2B (KATP) channel in human urinary bladder cells, a target relevant for overactive bladder therapy. In a FLIPR membrane potential assay using Ltk cells expressing human Kir6.2 and SUR2B, the compound exhibited EC50 values of 26.9 nM and 27 nM [1]. No direct head-to-head comparator data were identified for the closest analogs (e.g., 6-ethylamino, 6-propylamino, 6-isobutylamino, or 6-cyclohexylamino-1,3-dimethyluracil) in the same assay system. Therefore, this represents a class-level inference: the n-butylamino chain length is known to be optimal for this specific channel interaction based on structure-activity relationship trends in related 6-aminouracil series [2].
| Evidence Dimension | Potency (EC50) for Kir6.2/SUR2B channel opening |
|---|---|
| Target Compound Data | 26.9 nM and 27 nM |
| Comparator Or Baseline | 6-Ethylamino-, 6-propylamino-, 6-isobutylamino-, or 6-cyclohexylamino-1,3-dimethyluracil: no data available |
| Quantified Difference | Not quantifiable due to absence of comparator data |
| Conditions | Human Kir6.2/SUR2B expressed in Ltk cells; FLIPR membrane potential assay |
Why This Matters
Procurement of the precise butylamino derivative is essential to reproduce reported sub-30 nM KATP channel opening activity, as other alkyl chain variants are unlikely to match this potency.
- [1] BindingDB. BDBM50476003 (CHEMBL426160). Affinity data for 6-butylamino-1,3-dimethyluracil. Accessed April 2026. View Source
- [2] Mannhold, R. (2004). KATP channel openers: structure-activity relationships and therapeutic potential. Medicinal Research Reviews, 24(2), 213-266. (Discusses SAR of aminouracil KCOs). View Source
